molecular formula C18H13ClN2O2 B10998612 (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B10998612
M. Wt: 324.8 g/mol
InChI Key: BVARHNCZYNVEPN-UHFFFAOYSA-N
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Description

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound with the molecular formula C18H13ClN2O2 and a molecular weight of 324.7610 This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom and a hydroxyl group, as well as an indole moiety linked through a methanone bridge

Preparation Methods

The synthesis of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction environments to ensure consistency.

Chemical Reactions Analysis

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the quinoline and indole moieties, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

6-chloro-3-(2,3-dihydroindole-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H13ClN2O2/c19-12-5-6-15-13(9-12)17(22)14(10-20-15)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22)

InChI Key

BVARHNCZYNVEPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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